![molecular formula C18H18N4O3 B2658806 2-[4-(3-Methoxyphenyl)piperazin-1-yl]-5-nitrobenzonitrile CAS No. 945299-91-2](/img/structure/B2658806.png)
2-[4-(3-Methoxyphenyl)piperazin-1-yl]-5-nitrobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-[4-(3-Methoxyphenyl)piperazin-1-yl]-5-nitrobenzonitrile” is a chemical compound that contains a piperazine ring. Piperazine derivatives have been found to exhibit various pharmacological properties, making them significant in drug discovery . This compound seems to be related to a class of compounds that have shown affinity for alpha1-adrenergic receptors .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, a related compound, “4-(3-methoxyphenyl)piperazin-1-ium 4-(3-methoxyphenyl)piperazine-1-carboxylate monohydrate”, was synthesized and characterized using spectroscopic techniques . Another related compound was synthesized via a four-step protocol .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques. For example, the geometric parameters and spectroscopic data of “4-(3-methoxyphenyl)piperazin-1-ium 4-(3-methoxyphenyl)piperazine-1-carboxylate monohydrate” were determined using DFT calculations and found to be in high agreement with experimental results .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, the HOMO–LUMO energy gap of “4-(3-methoxyphenyl)piperazin-1-ium 4-(3-methoxyphenyl)piperazine-1-carboxylate monohydrate” was calculated at 5.19 eV .Scientific Research Applications
Alpha1-Adrenergic Receptor Antagonist
This compound has been studied for its potential as a ligand for alpha1-adrenergic receptors . Alpha1-adrenergic receptors are among the most studied G protein-coupled receptors and are a major therapeutic approach for the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .
Neurological Conditions Treatment
Alpha1-adrenergic receptors, which this compound may interact with, are a significant target for various neurological conditions treatment . Studies have shown the connection between Alzheimer’s disease (AD) and α1-ARs .
Pharmacokinetic Modulator
The piperazine ring, a common structural motif in this compound, is known to positively modulate the pharmacokinetic properties of a drug substance . This could potentially enhance the effectiveness of the compound in therapeutic applications.
Antibacterial Activity
Piperazine derivatives, such as this compound, have been found to exhibit good antibacterial activity . This suggests potential applications in the development of new antibacterial drugs.
Antipsychotic and Antidepressant Drugs
Piperazine can be found in biologically active compounds for a variety of disease states, such as antipsychotic and antidepressant drugs . This suggests that this compound could potentially be used in the development of new treatments for mental health conditions.
Parkinson’s and Alzheimer’s Disease Treatment
Piperazine is also a component in potential treatments for Parkinson’s and Alzheimer’s disease . This suggests that this compound could potentially be used in the development of new treatments for these neurodegenerative conditions.
Mechanism of Action
The mechanism of action of similar compounds has been explored. For example, compounds with a similar structure have shown alpha1-adrenergic affinity in the range from 22 nM to 250 nM . They have been found to activate or block adrenergic receptors, which are significant targets for the treatment of numerous disorders .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[4-(3-methoxyphenyl)piperazin-1-yl]-5-nitrobenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-25-17-4-2-3-15(12-17)20-7-9-21(10-8-20)18-6-5-16(22(23)24)11-14(18)13-19/h2-6,11-12H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDVQRGHJMOYKGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C3=C(C=C(C=C3)[N+](=O)[O-])C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.